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molecular formula C7H14N2 B070386 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 174487-22-0

8-Azabicyclo[3.2.1]octan-3-amine

Cat. No. B070386
M. Wt: 126.2 g/mol
InChI Key: ZERCTXGMBRAWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753673

Procedure details

After completion of the hydrogenation, insoluble matters were filtered off and 40 ml of conc. hydrochloric acid was added to the filtrate. The solvent was distilled off under vacuum and the residue was recrystallized from ethanol to give 8.3 g of 3-amino-8-azabicyclo[3.2.1]octane hydrochloride. After 8.3 g of the hydrochloride was added to 100 ml of ethanol, a solution of 5.2 g of potassium hydroxide in 50 ml of ethanol was added to the mixture followed by stirring at room temperature for 3 hours. Insoluble matters were filtered off and the solvent was then distilled off to give 2.3 g of 3-amino-8-azabicyclo[3.2.1]octane.
Name
hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:9][CH:8]2[NH:10][CH:5]([CH2:6][CH2:7]2)[CH2:4]1.[OH-].[K+]>C(O)C>[NH2:2][CH:3]1[CH2:4][CH:5]2[NH:10][CH:8]([CH2:7][CH2:6]2)[CH2:9]1 |f:0.1,2.3|

Inputs

Step One
Name
hydrochloride
Quantity
8.3 g
Type
reactant
Smiles
Cl.NC1CC2CCC(C1)N2
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble matters were filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1CC2CCC(C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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